molecular formula C17H18ClN3S2 B13070625 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine

Cat. No.: B13070625
M. Wt: 363.9 g/mol
InChI Key: NKMFSOJSFYRWHJ-UHFFFAOYSA-N
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Description

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable case study demonstrated that a similar thieno[2,3-d]pyrimidine derivative significantly reduced tumor growth in xenograft models of breast cancer.

Antiviral Properties

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antiviral activities. One study highlighted the effectiveness of these compounds against viral infections by inhibiting viral replication mechanisms. The compound's structure allows it to interfere with viral polymerases, making it a candidate for further investigation as an antiviral agent.

GPCR Modulation

The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs). A recent study utilized computational modeling to predict the binding affinity of similar compounds to various GPCR targets, indicating that modifications to the thieno[2,3-d]pyrimidine scaffold could enhance receptor selectivity and potency.

Neuroprotective Effects

Research has indicated that certain thieno derivatives possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Electronics

The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable for applications in organic electronics. Studies have reported on the use of these compounds in organic photovoltaic cells and organic light-emitting diodes (OLEDs), where they contribute to enhanced charge transport and stability.

Data Tables

Application AreaSpecific Use CaseReference Study
AnticancerInhibition of cancer cell proliferation
AntiviralInhibition of viral replication
GPCR ModulationPotential agonist/antagonist
NeuroprotectionReduction of oxidative stress
Organic ElectronicsUse in OLEDs and photovoltaic cells

Mechanism of Action

The mechanism of action of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is unique due to its specific combination of a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3S2
  • Molecular Weight : 351.89 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity
    • Studies have shown that thieno[2,3-d]pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of MDA-MB-435 breast cancer cells with a growth percentage reduction of approximately -31.02% .
  • Antimicrobial Properties
    • Compounds with similar structures have demonstrated antibacterial and antifungal activities. For example, certain derivatives were effective against Salmonella typhi and Bacillus subtilis, showcasing moderate to strong antibacterial effects .
  • Enzyme Inhibition
    • The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease inhibition. Some derivatives showed significant inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM .

Case Studies

  • Cytotoxicity Assays
    • A study synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced anticancer activity .
  • Antibacterial Screening
    • In a comparative study, several thieno[2,3-d]pyrimidine derivatives were tested against multiple bacterial strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values as low as 10 µg/mL against resistant strains .

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • Cellular Interaction : The thienopyrimidine scaffold allows for effective binding to DNA and RNA polymerases, disrupting nucleic acid synthesis in cancer cells.
  • Enzyme Binding : The piperidine moiety contributes to the inhibition of enzymes like AChE by fitting into the active site and preventing substrate binding.

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
CytotoxicityMDA-MB-435GP = -31.02%
AntibacterialSalmonella typhiMIC = 10 µg/mL
Enzyme InhibitionAChEIC50 = 0.63 µM

Properties

Molecular Formula

C17H18ClN3S2

Molecular Weight

363.9 g/mol

IUPAC Name

4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H18ClN3S2/c1-11-4-6-21(7-5-11)9-14-19-16(18)15-12(10-23-17(15)20-14)13-3-2-8-22-13/h2-3,8,10-11H,4-7,9H2,1H3

InChI Key

NKMFSOJSFYRWHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl

Origin of Product

United States

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